

Spectroscopic Analysis of Triallyl Trimesate (TAT): A Technical Guide

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Compound of Interest

Compound Name:	1,3,5-Triallyl trihydrogen benzenehexacarboxylate
CAS No.:	67952-51-6
Cat. No.:	B13778924

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Executive Summary & Structural Basis

Triallyl trimesate (TAT), also known as triallyl benzene-1,3,5-tricarboxylate, is a trifunctional monomer used extensively as a crosslinking agent in polymerization and as a reactive intermediate in pharmaceutical synthesis. Its high symmetry (

point group idealized) significantly simplifies its spectroscopic signature, making deviations immediately indicative of impurities such as mono/diallyl derivatives or hydrolysis products.

Molecular Architecture

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with allyl ester groups. This symmetry means that in a pure sample, all three allyl groups are chemically equivalent, and the three aromatic protons are equivalent.

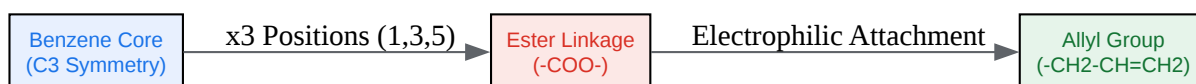


Fig 1. Modular assembly of Triallyl Trimesate showing C3 symmetry axis.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for quantitative purity assessment and structural verification of TAT. Due to the molecule's symmetry, the spectrum is clean and highly diagnostic.

Experimental Protocol (¹H & ¹³C)

- Solvent: Deuterated Chloroform (²H₂O) is the standard solvent. Dimethyl Sulfoxide-
(DMSO-²H₆O) may be used if solubility issues arise or to shift water peaks.
- Concentration: ~10-15 mg for
¹H; ~50 mg for
¹³C.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Analysis

The proton spectrum should exhibit four distinct signal sets. Any additional peaks indicate impurities (e.g., residual allyl alcohol or incomplete esterification).

Moiety	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Aromatic	8.80 – 8.90	Singlet (s)	3H	-	Ar-H (Positions 2, 4, 6)
Allyl Vinyl	6.00 – 6.15	Multiplet (tdd)	3H		-CH2- CH=CH2
Allyl Terminal	5.30 – 5.50	Multiplet (dd)	6H		-CH2-CH=CH
Allyl Methylene	4.80 – 4.90	Doublet (d)	6H		-O-CH -CH=

Technical Insight: The aromatic protons at ~8.85 ppm are significantly deshielded compared to benzene (7.26 ppm) due to the electron-withdrawing nature of the three ester carbonyls in the ortho positions.

C NMR Analysis

The carbon spectrum confirms the backbone structure. Due to symmetry, only 6 unique carbon signals are observed.

Carbon Type	Chemical Shift (, ppm)	Note
Carbonyl (C=O)	~164.5	Ester carbonyl carbon
Aromatic (C-H)	~134.5	Protonated aromatic carbon
Allyl (=CH-)	~132.0	Methine vinyl carbon
Aromatic (C-quaternary)	~131.0	Quaternary ring carbon (attached to ester)
Allyl (=CH ₂)	~118.5	Terminal vinyl carbon
Allyl (-OCH ₂ -)	~66.0	Methylene carbon

Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily for rapid identification and monitoring the absence of free carboxylic acid (which would indicate hydrolysis).

Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) is preferred for neat liquids or solid powders.
- Resolution: 4 cm⁻¹, 16 scans.

Diagnostic Bands

Functional Group	Wavenumber (cm)	Intensity	Diagnostic Value
Ester C=O	1720 – 1735	Strong	Primary confirmation of ester functionality.
Allyl C=C	1645 – 1650	Medium	Confirms presence of unsaturation (crosslinking potential).
Aromatic C=C	1600, 1450	Medium	Benzene ring skeletal vibrations.
C-O-C Stretch	1230 – 1250	Strong	Ester "C-O" stretch.
=C-H Stretch	3080 – 3100	Weak	Unsaturated C-H stretch (aromatic & vinyl).
-OH Stretch	3200 – 3600	Absent	Critical QC Check: Presence indicates hydrolysis (Trimesic acid) or wet sample.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying the compound in complex mixtures (e.g., polymer leachables).

Ionization & Fragmentation[2]

- Method: Electron Ionization (EI) at 70 eV is standard for library matching. Electrospray Ionization (ESI+) is used for high-resolution exact mass determination.
- Molecular Ion ():
): m/z 330 (C
H

o

).

Fragmentation Pathway (EI)

The fragmentation is dominated by the cleavage of the allyl ester groups.

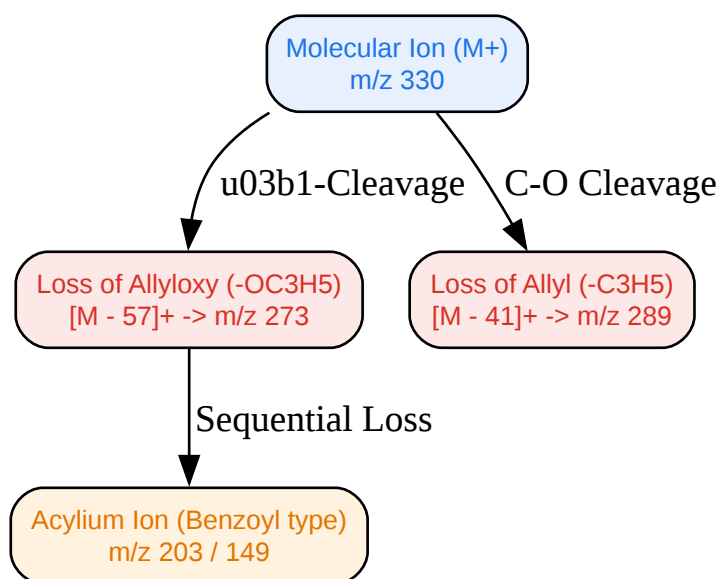


Fig 2. Predicted EI-MS fragmentation pathway for Triallyl Trimesate.

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Integrated Quality Control Workflow

To ensure "Pharma-Grade" quality, a multi-modal approach is required. Relying on a single technique is insufficient for detecting all potential impurities (e.g., isomeric triallyl isocyanurate or hydrolyzed partial esters).

Impurity Profiling Logic

- Check IR: Is there a broad peak at 3500 cm

?

- o Yes: Sample contains moisture or free trimesic acid (hydrolysis).

- Check

- H NMR:

- Do the aromatic protons integrate to exactly 3.0 vs. the allyl 6.0?
 - Are there small multiplets at ~4.2 ppm? (Indicates residual Allyl Alcohol).[\[1\]](#)[\[2\]](#)
 - Are there aromatic signals shifted slightly upfield? (Indicates mono/diallyl esters).

- Check MS:

- Does the molecular ion match 330?
 - Are there higher mass peaks? (Indicates oligomerization).

Analytical Workflow Diagram

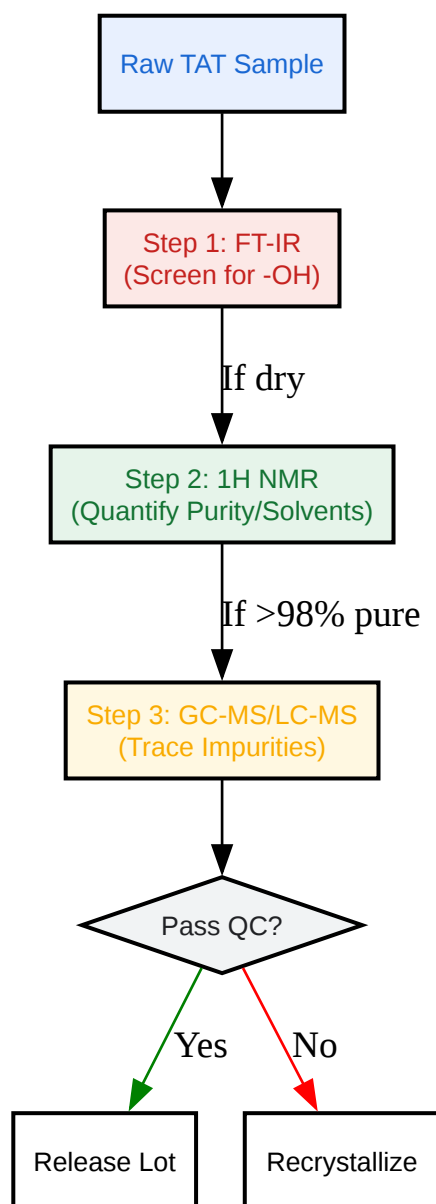


Fig 3. Integrated spectroscopic QC workflow for Triallyl Trimesate.

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Sources

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